molecular formula C10H10N2O2 B6210089 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one CAS No. 2060028-25-1

2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one

Cat. No.: B6210089
CAS No.: 2060028-25-1
M. Wt: 190.20 g/mol
InChI Key: WXLXBYSBPYZYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound is known for its unique structure, which includes a phthalazinone core with an ethyl group at the 2-position and a hydroxyl group at the 6-position. It is primarily used in research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphthalic anhydride with hydrazine hydrate, followed by cyclization to form the phthalazinone core. The reaction conditions often include:

    Temperature: Moderate heating (around 100-150°C)

    Solvent: Common solvents include ethanol or methanol

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and phthalazinone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: The parent compound with a similar core structure.

    2-methyl-6-hydroxy-1,2-dihydrophthalazin-1-one: A similar compound with a methyl group instead of an ethyl group.

    6-hydroxyphthalazin-1-one: Lacks the ethyl group at the 2-position.

Uniqueness

2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one is unique due to the presence of both the ethyl and hydroxyl groups, which confer specific chemical and biological properties

Properties

CAS No.

2060028-25-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-ethyl-6-hydroxyphthalazin-1-one

InChI

InChI=1S/C10H10N2O2/c1-2-12-10(14)9-4-3-8(13)5-7(9)6-11-12/h3-6,13H,2H2,1H3

InChI Key

WXLXBYSBPYZYRI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)O)C=N1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.